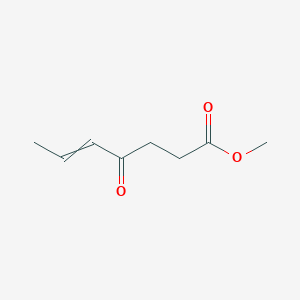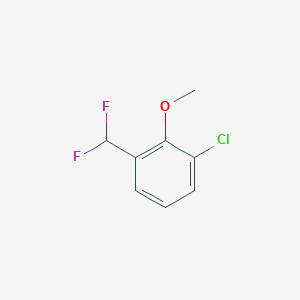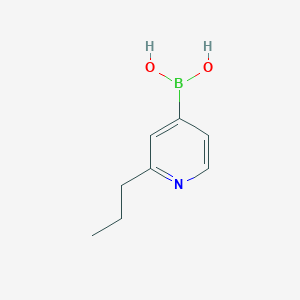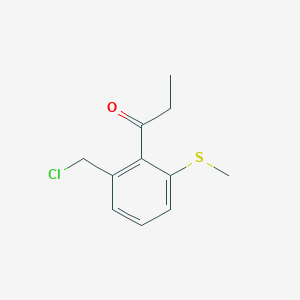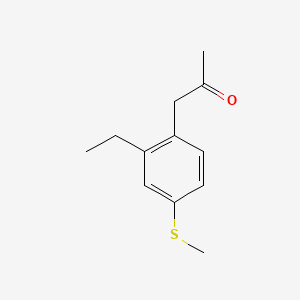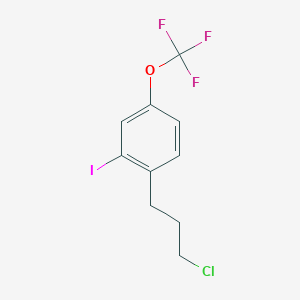
1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a chloropropyl group, an iodine atom, and a trifluoromethoxy group
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent substitution reactions to introduce the desired functional groups.
-
Synthetic Routes and Reaction Conditions
Step 1: The benzene ring is first functionalized with a trifluoromethoxy group through a nucleophilic aromatic substitution reaction.
Step 2:
Step 3: The chloropropyl group is then introduced through a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
-
Substitution
- The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions, forming various derivatives.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines, thiols, alkoxides.
-
Major Products
- Oxidation products: Carboxylic acids, ketones.
- Reduction products: Alcohols, alkanes.
- Substitution products: Amines, thiols, alkoxides derivatives.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of molecular probes for biological imaging and diagnostics.
-
Medicine
- Explored for its potential use in drug discovery and development, particularly as a lead compound for the synthesis of new pharmaceuticals.
-
Industry
- Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
-
Pathways Involved
- The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethyl)benzene
- 1-(3-Chloropropyl)-2-iodo-4-(methoxy)benzene
-
Uniqueness
- The presence of the trifluoromethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions.
- The combination of iodine and chloropropyl groups provides versatility in further functionalization and derivatization.
Propriétés
Formule moléculaire |
C10H9ClF3IO |
|---|---|
Poids moléculaire |
364.53 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-8(6-9(7)15)16-10(12,13)14/h3-4,6H,1-2,5H2 |
Clé InChI |
KZKXCQHSJGIAAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)I)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



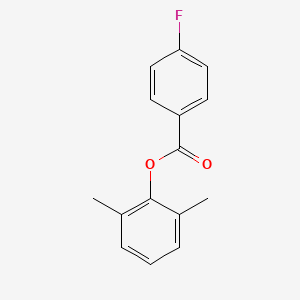
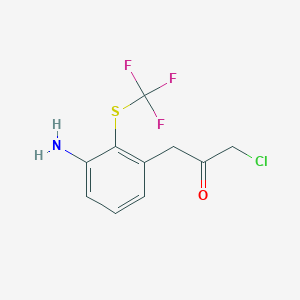
![Diphenyl[(trifluoromethanesulfonyl)oxy]borane](/img/structure/B14075115.png)
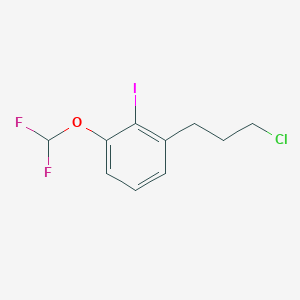

![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)

